molecular formula C15H24N4OS B6452494 1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 2549029-02-7

1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B6452494
CAS No.: 2549029-02-7
M. Wt: 308.4 g/mol
InChI Key: SXVJRPVZEVUKKY-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 6 with a bulky tert-butyl group, position 2 with a methylsulfanyl group, and position 4 with a piperidine-4-carboxamide moiety. The tert-butyl group enhances lipophilicity and metabolic stability, while the methylsulfanyl group contributes to electronic modulation of the pyrimidine ring .

Properties

IUPAC Name

1-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4OS/c1-15(2,3)11-9-12(18-14(17-11)21-4)19-7-5-10(6-8-19)13(16)20/h9-10H,5-8H2,1-4H3,(H2,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVJRPVZEVUKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)SC)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps:

  • Formation of the Pyrimidine Ring:

    • Starting with a suitable precursor such as 2-chloro-4,6-dimethylpyrimidine, the tert-butyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions.
    • Reagents like tert-butylamine and sodium methylthiolate are commonly used under controlled conditions to achieve the desired substitutions.
  • Piperidine Ring Attachment:

    • The substituted pyrimidine is then reacted with piperidine-4-carboxylic acid or its derivatives.
    • Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are often employed to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reagents such as sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New derivatives with different alkyl or aryl groups replacing the tert-butyl group.

Scientific Research Applications

1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine Derivatives with Modified Substituents

  • 1-[4-Chloro-6-(dialkylamino)-2-(methylsulfanyl)pyrimidin-4-yl]alk-2-en-1-ones (5) Structural Differences: Replaces the tert-butyl group with chloro and dialkylamino groups at positions 4 and 6, respectively. The alkene chain at position 4 introduces conformational flexibility absent in the target compound. Functional Impact: The chloro group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. However, this may reduce metabolic stability compared to the tert-butyl group . Synthetic Yield: Reported yields for similar derivatives range from 70–85% under optimized conditions (Table 2 in ), suggesting the tert-butyl variant may require sterically demanding synthesis protocols.

Piperidine-4-Carboxamide Derivatives

  • (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

    • Structural Differences : Retains the piperidine-4-carboxamide backbone but substitutes the pyrimidine core with a naphthalene-ethyl group. The fluorobenzyl group enhances blood-brain barrier penetration.
    • Functional Impact : Demonstrated activity against SARS-CoV-2 (), highlighting the role of carboxamide in target binding. The absence of a heteroaromatic ring (e.g., pyrimidine) may limit kinase selectivity compared to the target compound .
  • AZD5363 (Akt Kinase Inhibitor) Structural Differences: Features a pyrrolo[2,3-d]pyrimidine core instead of a simple pyrimidine. The 4-chlorophenyl group and hydroxypropyl chain modify solubility and target engagement. Functional Impact: AZD5363 exhibits nanomolar potency against Akt kinases (IC₅₀ = 3–50 nM) due to its fused heterocyclic system, which enables π-stacking interactions. The target compound’s simpler pyrimidine may lack this specificity but could offer broader kinase inhibition .

Sulfur-Containing Pyrimidine Analogues

  • Racemic N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine
    • Structural Differences : Retains the methylsulfanyl-pyrimidine motif but replaces the piperidine-carboxamide with a tetrahydrofuran-linked pyrazole.
    • Functional Impact : The tetrahydrofuran group introduces stereochemical complexity, leading to intramolecular N–H⋯N hydrogen bonds that stabilize the crystal lattice (). In contrast, the target compound’s tert-butyl group may prioritize hydrophobic interactions .

Key Comparative Data

Parameter Target Compound 1-[4-Chloro-6-(dialkylamino)pyrimidinyl] Derivative AZD5363
Core Structure Pyrimidine Pyrimidine Pyrrolo[2,3-d]pyrimidine
Key Substituents 6-tert-butyl, 2-methylsulfanyl 4-chloro, 6-dialkylamino 4-chlorophenyl, hydroxypropyl
Pharmacophore Piperidine-4-carboxamide Alk-2-en-1-one Piperidine-4-carboxamide
Reported Bioactivity Not explicitly reported (inferred kinase inhibition) N/A Akt inhibition (IC₅₀ = 3–50 nM)
Synthetic Complexity High (steric hindrance from tert-butyl) Moderate High (fused heterocycle synthesis)

Research Implications

  • Therapeutic Potential: The target compound’s tert-butyl and methylsulfanyl groups position it as a candidate for oncology targets requiring lipophilic binding pockets. Its structural simplicity compared to AZD5363 may enable broader kinase inhibition but with reduced specificity .
  • Synthetic Challenges : Introducing the tert-butyl group to position 6 of pyrimidine may require advanced coupling reagents or protecting strategies to avoid side reactions observed in analogous syntheses ().
  • Crystallographic Insights : Pyrimidine derivatives with bulky substituents (e.g., tert-butyl) are understudied in crystallography. A structure-activity relationship (SAR) study could elucidate how steric effects influence target binding .

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